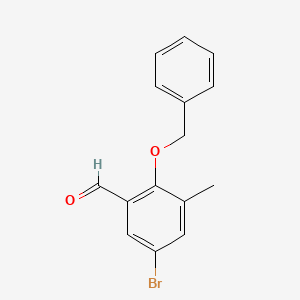

2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11-7-14(16)8-13(9-17)15(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJQBFWSXKOZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Benzyloxy 5 Bromo 3 Methylbenzaldehyde

Reactivity at the Aldehyde Carbonyl Group

The aldehyde functional group is a primary center of reactivity in 2-(benzyloxy)-5-bromo-3-methylbenzaldehyde. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles, leading to addition and condensation products. Furthermore, the aldehyde can be readily oxidized to the corresponding carboxylic acid.

Nucleophilic Addition Reactions (e.g., Hydride Reduction, Grignard Addition)

Nucleophilic addition is a fundamental reaction of aldehydes. Powerful nucleophiles, such as hydride reagents and organometallics, readily attack the carbonyl carbon to form new carbon-hydrogen or carbon-carbon bonds, respectively.

Hydride Reduction: The reduction of the aldehyde to a primary alcohol, (2-(benzyloxy)-5-bromo-3-methylphenyl)methanol, can be efficiently achieved using common hydride-donating agents. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are typically employed for this transformation. The choice of reagent can be influenced by the presence of other functional groups in the molecule, with NaBH₄ being a milder and more selective reducing agent.

Grignard Addition: The formation of a new carbon-carbon bond at the carbonyl position can be accomplished through the Grignard reaction. google.com An organomagnesium halide (R-MgX) attacks the electrophilic aldehyde carbon, and subsequent acidic workup yields a secondary alcohol. This reaction is crucial for building more complex molecular skeletons. The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group, forming a magnesium alkoxide intermediate, which is then protonated. google.com

Below is a table summarizing typical nucleophilic addition reactions:

Table 1: Nucleophilic Addition Reactions| Reaction | Reagent | Product |

|---|---|---|

| Hydride Reduction | 1. NaBH₄, CH₃OH 2. H₃O⁺ | (2-(Benzyloxy)-5-bromo-3-methylphenyl)methanol |

| Grignard Addition | 1. R-MgBr, THF 2. H₃O⁺ | 1-(2-(Benzyloxy)-5-bromo-3-methylphenyl)-1-alkanol |

Condensation Reactions (e.g., Aldol (B89426) Condensation, Schiff Base Formation)

Condensation reactions involving the aldehyde group are pivotal for forming larger molecules and introducing new functional groups. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step.

Aldol Condensation: While this specific compound is a non-enolizable aldehyde (lacking α-hydrogens), it can participate as the electrophilic partner in crossed or directed aldol condensations with enolizable ketones or aldehydes. In the presence of a base, an enolate is formed from the reaction partner, which then attacks the carbonyl carbon of this compound. The resulting aldol adduct can then be dehydrated to yield an α,β-unsaturated carbonyl compound.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. edu.krdjecst.org This condensation is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netinternationaljournalcorner.com Schiff bases are valuable intermediates and are also studied for their diverse biological activities. edu.krdresearchgate.netinternationaljournalcorner.com The formation is often reversible and driven to completion by removing water from the reaction mixture. researchgate.net

Table 2: Condensation Reactions

| Reaction | Reactant | Conditions | Product Type |

|---|---|---|---|

| Crossed Aldol Condensation | Enolizable ketone/aldehyde | Base (e.g., NaOH, LDA) | α,β-Unsaturated carbonyl |

| Schiff Base Formation | Primary amine (R-NH₂) | Acid catalyst, dehydration | Imine (Schiff Base) |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in synthetic pathways to access acid derivatives like esters and amides. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test. For preparative scale, reagents such as potassium dichromate or sodium chlorite (B76162) are often used to achieve high yields of 2-(benzyloxy)-5-bromo-3-methylbenzoic acid.

Transformations Involving the Aromatic Ring and Substituents

The substituted benzene (B151609) ring of this compound offers opportunities for further functionalization, primarily through reactions at the bromine position or by electrophilic substitution on the ring itself.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira) at the Bromine Position

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.orgresearchgate.net

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govarkat-usa.orgchemrxiv.orgnih.govresearchgate.net This reaction is a versatile method for synthesizing substituted alkenes. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov

Sonogashira Reaction: The Sonogashira coupling reaction involves the palladium-catalyzed reaction of the aryl bromide with a terminal alkyne. nih.govresearchgate.netresearchgate.net This reaction, often co-catalyzed by a copper(I) salt, is highly effective for the synthesis of aryl-substituted alkynes. nih.govresearchgate.net The process is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Reaction | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl alkyne |

Electrophilic Aromatic Substitution Patterns Governed by Substituent Effects

Further substitution on the aromatic ring is directed by the existing functional groups: the aldehyde (-CHO), benzyloxy (-OCH₂Ph), bromine (-Br), and methyl (-CH₃). The interplay of their electronic and steric effects determines the position of attack by an incoming electrophile.

Benzyloxy Group (-OCH₂Ph): This is a strong activating group and is ortho, para-directing due to the electron-donating resonance effect of the oxygen atom.

Methyl Group (-CH₃): This is a weak activating group and is also ortho, para-directing through an inductive effect and hyperconjugation.

Aldehyde Group (-CHO): This is a moderately deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.

Bromine Atom (-Br): This is a deactivating group due to its electron-withdrawing inductive effect but is ortho, para-directing because of its electron-donating resonance effect.

Considering the positions on the ring (C1-CHO, C2-OCH₂Ph, C3-CH₃, C4-H, C5-Br, C6-H), the directing effects can be summarized as follows:

The powerful ortho, para-directing benzyloxy group strongly activates C4 and C6.

The methyl group also activates its ortho (C4) and para (C6) positions.

The bromine atom directs to its ortho (C4, C6) positions.

The deactivating aldehyde group directs to its meta position (C5), which is already substituted.

The combined influence of these groups overwhelmingly favors electrophilic substitution at the C4 and C6 positions. The C4 position is sterically less hindered than the C6 position (which is between the bromine and the aldehyde). Therefore, electrophilic attack is most likely to occur at the C4 position. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield the 4-substituted product as the major isomer. msu.edu

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the bromide ion by a nucleophile. The feasibility and rate of such a reaction are significantly influenced by the electronic nature of the aromatic ring and the reaction conditions.

The benzene ring in this compound is substituted with three groups: a bromine atom, a methyl group, and a benzyloxy group, in addition to the benzaldehyde (B42025) moiety. The bromine atom is a good leaving group. The aldehyde group (-CHO) is a moderately deactivating, meta-directing group for electrophilic aromatic substitution, but for nucleophilic aromatic substitution, its electron-withdrawing nature can activate the ring, particularly at the ortho and para positions relative to it. In this molecule, the bromine atom is para to the aldehyde group, which should enhance its susceptibility to nucleophilic attack.

Conversely, the benzyloxy (-OCH2Ph) and methyl (-CH3) groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the activating effect of the aldehyde group is expected to be more significant.

Strong nucleophiles are typically required to initiate SNAr reactions on such systems. Potential nucleophiles could include alkoxides (e.g., sodium methoxide), amines, and thiolates. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, formed by the attack of the nucleophile on the carbon atom bearing the bromine. The stability of this intermediate is crucial for the reaction to proceed.

A hypothetical SNAr reaction is presented in the table below:

| Nucleophile (Nu-) | Reagents and Conditions | Expected Product |

| Methoxide (B1231860) (CH3O-) | Sodium methoxide in methanol, heat | 2-(Benzyloxy)-5-methoxy-3-methylbenzaldehyde |

| Dimethylamine ((CH3)2N-) | Dimethylamine, heat, possibly under pressure | 2-(Benzyloxy)-5-(dimethylamino)-3-methylbenzaldehyde |

| Thiophenoxide (PhS-) | Sodium thiophenoxide in a polar aprotic solvent (e.g., DMF) | 2-(Benzyloxy)-5-(phenylthio)-3-methylbenzaldehyde |

It is important to note that these are predicted reactions, and the actual outcomes would require experimental verification to determine yields and potential side reactions.

Applications in Advanced Organic Synthesis and Material Development

Role as a Key Intermediate in Multi-Step Synthetic Pathways

2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde serves as a crucial building block in numerous multi-step synthetic sequences. The aldehyde functional group is highly reactive and can undergo a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the benzyloxy and bromo substituents provides additional sites for chemical modification and imparts specific electronic and steric properties to the molecule.

The benzyloxy group often acts as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal the free hydroxyl group for further reactions. The bromine atom is a versatile handle for introducing other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the elaboration of the aromatic core and the construction of more complex molecular architectures. The methyl group, while seemingly simple, can influence the reactivity and conformation of the molecule.

A critical aspect of its utility lies in its role in the synthesis of complex pharmaceutical intermediates. The strategic placement of its functional groups allows for sequential and regioselective modifications, which is a key consideration in the design of efficient and convergent synthetic routes.

| Property | Description |

| Molecular Formula | C15H13BrO2 |

| Molecular Weight | 305.17 g/mol |

| CAS Number | 1566412-28-9 |

| Key Functional Groups | Aldehyde, Ether (Benzyloxy), Bromo, Methyl |

| Primary Applications | Organic Synthesis Intermediate, Pharmaceutical Scaffolding |

Precursor for Complex Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature that enables its use as a precursor for the synthesis of a wide variety of complex heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient methods for their synthesis is of paramount importance.

This benzaldehyde (B42025) derivative can participate in various cyclization and condensation reactions to form heterocyclic rings. For instance, it can react with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively, which can then undergo further transformations to yield nitrogen-containing heterocycles such as quinolines, indoles, and benzodiazepines.

Furthermore, the bromine atom can be exploited in intramolecular cyclization reactions. For example, after conversion of the aldehyde to a suitable side chain, an intramolecular Heck or Suzuki coupling could be employed to form a new ring fused to the benzene (B151609) core. The versatility of this compound allows for the synthesis of a diverse range of heterocyclic systems with potential applications in various fields.

Building Block for Natural Product Analogues and Derivatives

Natural products are a rich source of inspiration for the development of new therapeutic agents and materials. However, their complex structures often pose significant synthetic challenges. This compound can serve as a valuable starting material for the synthesis of analogues and derivatives of natural products.

By strategically incorporating this building block into a synthetic route, chemists can access novel compounds that retain the key pharmacophoric features of a natural product but possess improved properties such as enhanced biological activity, better pharmacokinetic profiles, or increased stability. The ability to modify the aromatic core of this benzaldehyde derivative through cross-coupling reactions and functional group transformations allows for the systematic exploration of structure-activity relationships.

While direct examples of its use in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in various classes of natural products, suggesting its potential as a key fragment in synthetic strategies.

Contributions to Pharmaceutical Development as a Synthetic Intermediate for Drug Candidates

The utility of this compound as a synthetic intermediate is particularly pronounced in the field of pharmaceutical development. Its structural features are amenable to the construction of molecular scaffolds that are relevant to a variety of therapeutic targets.

While specific patents directly citing the use of this compound in the synthesis of SGLT1 inhibitors are not readily found, the structural features of this compound are highly relevant to the synthesis of this class of drugs. SGLT inhibitors are a class of medications used to treat type 2 diabetes. The synthesis of many SGLT inhibitors involves the construction of a C-aryl glucoside moiety, which often requires a functionalized aromatic precursor.

Utilization in Materials Science Research (e.g., Precursors for Electronic Materials, Non-Linear Optical Materials)

The application of this compound extends beyond the life sciences into the realm of materials science. The aromatic nature of the compound, combined with its potential for extensive functionalization, makes it an attractive precursor for the synthesis of novel organic materials with interesting electronic and optical properties.

For instance, the extended π-conjugated systems that can be constructed from this building block via cross-coupling reactions are a key feature of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine allows for the introduction of various aryl or acetylenic groups, which can be used to tune the electronic properties and solid-state packing of the resulting materials.

Furthermore, the non-centrosymmetric arrangement of donor and acceptor groups within a molecule is a prerequisite for second-order non-linear optical (NLO) activity. The functional groups on this compound can be modified to create such push-pull systems, making it a potential building block for the synthesis of new NLO materials. These materials have applications in telecommunications, optical data storage, and other advanced technologies. While specific research focusing on this particular compound for materials applications is not widely reported, the fundamental principles of materials design suggest its potential in this area.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental ¹H NMR data for 2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde is not available in the reviewed literature. A detailed analysis and data table cannot be provided.

Experimental ¹³C NMR data for this compound is not available in the reviewed literature. A detailed analysis and data table cannot be provided.

No published studies utilizing 2D NMR techniques for the structural elucidation of this compound were found. Therefore, a discussion of specific correlations (COSY, HSQC, HMBC) for this compound cannot be presented.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

An experimental FT-IR spectrum for this compound is not publicly available. A table of characteristic vibrational frequencies and their assignments cannot be generated.

An experimental Raman spectrum for this compound is not publicly available. A detailed analysis of Raman shifts for this compound cannot be provided.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is fundamental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃BrO₂, corresponding to a molecular weight of approximately 305.17 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be crucial in distinguishing its chemical formula from other potential structures with the same nominal mass. The precise mass measurement would be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, bromine, and oxygen).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While specific GC-MS data for this compound is not documented in the available literature, a hypothetical analysis would involve the compound being vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions, providing a unique fingerprint for the compound. For instance, a related compound, 3-Benzyloxy-2-bromo-benzaldehyde, has been analyzed by GC-MS.

X-ray Diffraction for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction Analysis

To date, the single crystal X-ray diffraction structure of this compound has not been reported in the scientific literature. However, this technique, were it to be performed on a suitable single crystal, would yield precise atomic coordinates. For comparison, the crystal structure of a related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, was determined to be in the orthorhombic space group Pbca. Such an analysis for this compound would definitively confirm its molecular structure and provide valuable data on its solid-state packing.

Analysis of Molecular Conformation and Intermolecular Interactions

A single crystal X-ray diffraction analysis would also reveal the preferred conformation of the benzyloxy and aldehyde groups relative to the substituted benzene (B151609) ring in the solid state. Furthermore, it would provide insight into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing. In the crystal structure of a similar aldehyde, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, both intramolecular and intermolecular hydrogen bonds were observed to stabilize the crystal lattice.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the crystal packing can be achieved.

For aromatic compounds like this compound, the crystal structure is stabilized by a network of weak non-covalent interactions. Hirshfeld surface analysis of analogous brominated benzaldehyde (B42025) derivatives, such as 2-bromo-4-methylbenzaldehyde, reveals that no single interaction is overwhelmingly dominant. nih.gov Instead, the packing is a result of numerous close contacts. The most significant of these are typically hydrogen-hydrogen (H···H), bromine-hydrogen (Br···H), oxygen-hydrogen (O···H), carbon-hydrogen (C···H), and carbon-carbon (C···C) contacts. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 34.6 |

| Br···H/H···Br | 20.4 |

| O···H/H···O | 17.1 |

| C···H/H···C | 13.0 |

| C···C | 6.7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the compound. The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light.

In this compound, the substituted benzene ring and the carbonyl group of the aldehyde function as the principal chromophores. The electronic transitions observed in the UV-Vis spectrum are typically of the types π → π* and n → π. The π → π transitions, which are generally more intense, arise from the excitation of electrons in the aromatic system. The n → π* transitions, which are usually weaker, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

Experimental and theoretical studies on similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, have been conducted to analyze their electronic absorption spectra. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and corresponding absorption wavelengths. nih.gov For 5-Bromo-2-Hydroxybenzaldehyde, studies have been carried out in different solvents to observe the effect of solvent polarity on the absorption maxima (λmax), a phenomenon known as solvatochromism. nih.gov

| Wavelength (λmax, nm) | Transition Type (Probable) |

|---|---|

| ~250-270 | π → π |

| ~330-350 | n → π |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a compound like this compound, XPS can provide valuable information about the elements present (Carbon, Oxygen, Bromine) and their chemical environments. The binding energy of the core electrons is characteristic of the element and its oxidation state. For example, the C 1s spectrum can be deconvoluted into several peaks corresponding to carbon atoms in different functional groups, such as C-C/C-H in the aromatic rings, C-O from the ether linkage, and C=O of the aldehyde group. Similarly, the O 1s spectrum would show components for the ether and carbonyl oxygen atoms, and the Br 3d spectrum would confirm the presence of bromine.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the minimum energy conformation on the potential energy surface. nih.gov DFT calculations, often using functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), can accurately predict structural and electronic properties. researchgate.netresearchgate.net

The structure of 2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde features several rotatable bonds, primarily the C-O-C linkage of the benzyloxy group and the C-C bond connecting the aldehyde group to the aromatic ring. This rotational freedom allows the molecule to adopt various conformations. DFT-based conformational analysis is essential to identify the most stable conformer.

These calculations explore the potential energy surface by systematically rotating these bonds. The resulting energies for each conformation indicate their relative stability. For substituted diphenyl ethers and similar structures, it has been shown that low energy barriers often exist for the interconversion of stable conformers, suggesting that the molecule may be conformationally flexible. nih.gov The final optimized geometry represents the global minimum, providing a detailed three-dimensional structure essential for further computational analysis.

DFT calculations provide precise predictions of geometric parameters, including bond lengths and bond angles. These theoretical values can be compared with experimental data, typically obtained from X-ray crystallography, to validate the computational model. For related molecules like 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have shown a high correlation with experimental data. nih.gov A similar level of accuracy is expected for this compound.

Below is an interactive table presenting typical theoretical values for key structural parameters of the molecule, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-O (ether) | ~120° |

| Bond Angle | O=C-H (aldehyde) | ~121° |

| Bond Angle | C-C-Br | ~119° |

Note: These are representative values based on DFT studies of analogous substituted aromatic aldehydes. Actual calculated values may vary slightly.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. princeton.edu This method is particularly useful for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.org

For this compound, TD-DFT calculations can identify the nature of these transitions, such as π→π* transitions associated with the aromatic rings and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. The calculations yield key parameters like the absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band.

The following table summarizes the kind of results expected from a TD-DFT analysis for the principal electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~340 nm | ~0.02 | n → π |

| S₀ → S₂ | ~290 nm | ~0.35 | π → π |

| S₀ → S₃ | ~260 nm | ~0.28 | π → π* |

Note: These are illustrative values based on TD-DFT studies of substituted benzaldehydes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity and Electronic Activity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

For this compound, the HOMO is expected to be distributed over the electron-rich benzyloxy group and the substituted benzene (B151609) ring. The LUMO is likely localized on the electron-withdrawing aldehyde group and the π-system of the benzaldehyde (B42025) ring. This distribution dictates the molecule's behavior in chemical reactions.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -2.0 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

Note: These are representative energy values based on calculations for similar brominated aromatic compounds.

Natural Bond Orbital (NBO) Analysis for Bonding Character and Charge Distribution

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions and charge distribution within the molecule.

NBO analysis is particularly effective for studying hyperconjugative interactions, which are delocalizations of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wisc.edu For instance, it can quantify the delocalization of electron density from the lone pairs of the ether oxygen into the antibonding π* orbitals of the aromatic ring. NBO analysis also calculates the natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. researchgate.net

The table below shows hypothetical natural charges on key atoms, illustrating the expected charge distribution.

| Atom | Natural Charge (e) |

| O (carbonyl) | ~ -0.55 |

| C (carbonyl) | ~ +0.45 |

| O (ether) | ~ -0.50 |

| Br | ~ -0.05 |

Note: These are illustrative values based on NBO analyses of related organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack. nih.gov The MEP map provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is vital for their characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound allow for a direct comparison with experimental data, aiding in structural confirmation and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). The calculated shifts are sensitive to the molecule's optimized geometry and the electronic environment of each atom. For this compound, theoretical predictions would delineate the expected ppm values for the aldehydic proton, the aromatic protons on both the benzaldehyde and benzyl (B1604629) rings, the methyl protons, and the methylene (B1212753) protons of the benzyloxy group.

Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of fundamental modes of molecular vibration, which correspond to the absorption bands observed in an IR spectrum. These calculations are generally performed using DFT methods, which compute the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their corresponding intensities can be compared with experimental FT-IR spectra. Key predicted vibrations for this molecule would include the C=O stretching of the aldehyde group, C-H stretching modes of the aromatic and methyl groups, C-O stretching of the ether linkage, and vibrations involving the C-Br bond.

Table 1: Predicted Spectroscopic Data for this compound No experimental or theoretical data is publicly available for this specific compound. The table structure is provided as a template for how such data would be presented.

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| Aldehyde H | Value |

| Aromatic H (Position 4) | Value |

| Aromatic H (Position 6) | Value |

| Benzyl Aromatic H's | Value |

| Methylene H's (-CH₂-) | Value |

| Methyl H's (-CH₃) | Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl C (C=O) | Value |

| Aromatic C's | Values |

| Methylene C (-CH₂-) | Value |

| Methyl C (-CH₃) | Value |

| Key Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch (Aldehyde) | Value |

| C-H Stretch (Aromatic) | Value |

| C-O Stretch (Ether) | Value |

| C-Br Stretch | Value |

Studies on Reaction Mechanisms and Transition State Analysis

Theoretical chemistry provides a lens to view the intricate details of chemical reactions. For this compound, this involves modeling its reactivity, such as its behavior in nucleophilic addition reactions at the carbonyl group or electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathways from reactants to products. A crucial aspect of this is the localization of transition states—the highest energy point along the reaction coordinate. The structure and energy of the transition state are paramount for determining the reaction's feasibility and rate. For instance, studying the mechanism of Schiff base formation from this aldehyde would involve calculating the energies of reactants, intermediates, transition states, and products. This analysis provides critical insights into the reaction kinetics and thermodynamics, guiding the design of synthetic routes.

Quantum Chemical Parameter Calculations (e.g., Hyperpolarizability)

Hyperpolarizability: The first hyperpolarizability (β) is a measure of a molecule's NLO response. Molecules with large hyperpolarizability values are of interest for materials used in optical communication and data processing. Calculations of β for this compound would involve using DFT or other quantum methods to determine how the molecule's dipole moment changes under the influence of an applied electric field. The presence of an electron-withdrawing aldehyde group and an electron-donating benzyloxy group, along with the polarizable bromine atom, suggests that this molecule could possess interesting NLO properties.

Other important quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals can also predict the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Quantum Chemical Parameters for this compound No experimental or theoretical data is publicly available for this specific compound. The table structure is provided as a template for how such data would be presented.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| First Hyperpolarizability (β) | Value | esu |

Conclusion and Future Research Perspectives

Summary of Current Research Advancements and Synthetic Utility

Currently, specific research advancements directly detailing the synthetic utility of 2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde are limited. However, the broader class of polysubstituted benzaldehydes are recognized as crucial intermediates in organic synthesis. They serve as foundational building blocks for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

The synthetic utility of analogous benzyloxybenzaldehyde derivatives has been demonstrated in medicinal chemistry. For instance, various benzyloxy-containing compounds have been investigated as inhibitors for enzymes such as monoamine oxidase B and coactivator-associated arginine methyltransferase 1 (CARM1), indicating the potential for this class of molecules in drug discovery. nih.govnih.gov The presence of the benzyloxy group can enhance biological activity and modulate pharmacokinetic properties. The bromine and methyl substituents on the aromatic ring of this compound offer additional points for chemical modification, further expanding its potential as a versatile synthetic intermediate.

Identification of Unexplored Synthetic Routes and Novel Reactivity Pathways

The exploration of novel synthetic routes to and from this compound represents a fertile ground for future research. While standard methods for the synthesis of substituted benzaldehydes are well-established, there is always a need for more efficient, sustainable, and atom-economical approaches. Tandem reactions, which allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates, present a promising avenue for the streamlined synthesis of this and related compounds. liberty.edu

Future investigations could focus on the following unexplored pathways:

Directed Ortho-Metalation: This strategy could be employed on a simpler precursor to introduce the formyl group at a specific position, offering a high degree of regioselectivity.

Cross-Coupling Reactions: The bromine atom on the benzene (B151609) ring is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.

Novel Reactivity of the Aldehyde Group: Beyond its traditional role in condensation and oxidation/reduction reactions, the aldehyde functionality could be explored in more contemporary transformations, such as photoredox catalysis or organocatalysis, to forge new and complex molecular architectures.

Potential for Developing New Derivatives with Tailored Properties

The true potential of this compound lies in its capacity as a scaffold for the development of new derivatives with customized properties. The strategic placement of the benzyloxy, bromo, and methyl groups allows for systematic modifications to fine-tune electronic, steric, and lipophilic parameters.

Future research in this area could pursue:

Derivatives for Medicinal Chemistry: By modifying the core structure, new compounds could be designed as potential therapeutic agents. For example, the synthesis of chalcones, by reacting the aldehyde with substituted acetophenones, could yield derivatives with potential anticancer or anti-inflammatory activities. nih.gov

Materials Science Applications: The aromatic nature of the compound, coupled with the potential for extensive derivatization, makes it a candidate for the synthesis of novel organic materials. Derivatives could be designed to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Agrochemical Development: The introduction of specific pharmacophores through derivatization could lead to the discovery of new herbicides, insecticides, or fungicides.

A systematic approach to derivatization, perhaps through combinatorial chemistry, could rapidly generate a library of new compounds for screening in various applications.

Directions for Advanced Computational Modeling to Predict and Guide Experimental Research

Advanced computational modeling is poised to play a pivotal role in accelerating the research and development of this compound and its derivatives. Theoretical calculations can provide valuable insights into the molecule's properties and reactivity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Key areas for future computational research include:

Prediction of Reaction Pathways: Quantum chemical calculations can be used to model potential reaction pathways, identify transition states, and predict reaction kinetics and thermodynamics. This can aid in the design of more efficient synthetic routes and the exploration of novel reactivity.

Virtual Screening of Derivatives: Computational docking studies can be employed to screen virtual libraries of derivatives against specific biological targets, such as enzymes or receptors. This can help to prioritize the synthesis of compounds with the highest potential for biological activity.

Prediction of Material Properties: Density functional theory (DFT) and other computational methods can be used to predict the electronic and optical properties of new derivatives, guiding the design of materials with specific functionalities.

By integrating computational modeling with experimental synthesis and testing, the discovery and development of new applications for this compound and its derivatives can be significantly expedited.

Q & A

Q. What are the recommended synthetic routes for 2-(benzyloxy)-5-bromo-3-methylbenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

Methylation : Introduce the methyl group at the 3-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid (e.g., AlCl₃) under anhydrous conditions.

Bromination : Direct electrophilic bromination at the 5-position using Br₂ in the presence of FeBr₃ or a milder brominating agent like NBS (N-bromosuccinimide) to avoid over-bromination.

Benzyloxy protection : Protect the hydroxyl group at the 2-position using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., NaH or Cs₂CO₃) in DMF or THF at 60–80°C for 12–24 hours .

Optimization tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize side products like over-brominated species or incomplete benzylation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of the compound?

Q. What purification strategies are effective for isolating this compound from common byproducts?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/petroleum ether (10–30% EA) to separate unreacted starting materials and brominated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) can resolve closely eluting impurities .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 5-bromo group acts as an electrophilic site for palladium-catalyzed couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl boronic acid couplings.

- Base optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80–100°C enhances transmetalation.

- Side reactions : Competing debromination may occur with strong bases; mitigate by using milder conditions (e.g., NaHCO₃) .

Q. How can DFT calculations predict regioselectivity in further functionalization (e.g., nitration or sulfonation)?

- Electrophilic substitution analysis : Calculate Fukui indices (nucleophilicity) at aromatic positions. The 5-bromo and 3-methyl groups are meta-directing, favoring electrophilic attack at the 4- or 6-positions.

- Transition state modeling : Use Gaussian or ORCA software to compare activation energies for nitration at different sites. Higher energy barriers at the 5-position (due to bromine’s steric/electronic effects) suppress unwanted substitution .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

- Intermediate stabilization : Protect the aldehyde group as an acetal during bromination to prevent side reactions.

- Sequential protection : Prioritize bromination before introducing the benzyloxy group to avoid debenzylation under harsh bromination conditions.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes for benzylation vs. 24 hours conventionally) to minimize decomposition .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for catalytic applications?

- Accelerated stability studies :

- Thermal : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor decomposition via HPLC.

- pH stress : Dissolve in buffers (pH 1–13) and analyze degradation products (e.g., aldehyde oxidation to carboxylic acid).

- Mechanistic insights : Use LC-MS to identify hydrolysis byproducts (e.g., loss of benzyloxy group under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.